molecular formula C19H20ClFN2O B5463627 1-(2-chloro-4-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine

1-(2-chloro-4-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B5463627
M. Wt: 346.8 g/mol
InChI Key: VETQZGOIAALEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine, also known as CFP-DKP, is a chemical compound that has gained significance in scientific research due to its potential as a neuroprotective agent.

Mechanism of Action

1-(2-chloro-4-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine exerts its neuroprotective effects through multiple mechanisms. It has been shown to inhibit the production of reactive oxygen species and to upregulate antioxidant enzymes, which reduces oxidative stress and inflammation. This compound has also been found to activate the PI3K/Akt signaling pathway, which promotes cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors such as BDNF and NGF, which promote the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which can contribute to neurodegeneration.

Advantages and Limitations for Lab Experiments

1-(2-chloro-4-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in vitro and in vivo. Additionally, this compound has been found to be stable under various conditions, which makes it suitable for use in long-term experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are several potential future directions for research on 1-(2-chloro-4-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to determine its efficacy in animal models of neurodegenerative diseases. Finally, research could focus on the potential use of this compound in combination with other neuroprotective agents to enhance its therapeutic effects.

Synthesis Methods

1-(2-chloro-4-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine can be synthesized using a multi-step process involving the reaction of 2-chloro-4-fluorobenzoyl chloride with 2,3-dimethylphenylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions, including acylation and deprotection, to yield the final product.

Scientific Research Applications

1-(2-chloro-4-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been studied extensively for its potential as a neuroprotective agent. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to enhance the survival and proliferation of neural stem cells, which could be useful in regenerative medicine.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-13-4-3-5-18(14(13)2)22-8-10-23(11-9-22)19(24)16-7-6-15(21)12-17(16)20/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETQZGOIAALEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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